1-methyl-1H-1,2,3-triazole
Overview
Description
1-methyl-1H-1,2,3-triazole, also known as this compound, is a useful research compound. Its molecular formula is C3H5N3 and its molecular weight is 83.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular and Coordination Chemistry
1-methyl-1H-1,2,3-triazole is notable for its unique combination of facile accessibility and diverse supramolecular interactions. These properties have led to myriad applications in supramolecular and coordination chemistry. The compound’s nitrogen-rich triazole allows for complexation of anions through hydrogen and halogen bonding. Moreover, it offers various N-coordination modes and can act as a powerful carbanionic or mesoionic carbene donor. These characteristics enable applications in anion recognition, catalysis, and photochemistry, surpassing the initial scope of click chemistry (Schulze & Schubert, 2014).
Synthesis of Antimycobacterial Agents
This compound has been studied for its role in the synthesis of new antimycobacterial agents. Its structural versatility and broad range of biological activities make it a valuable compound in developing bioactive chemical entities against tuberculosis (Gonzaga et al., 2013).
Catalyst Activation
This compound has been used in the activation of catalysts for reactions such as transfer hydrogenation and Oppenauer-type oxidation. Its interaction with complexes like Cp*RhIII/IrIII in organochalcogen ligand complexes demonstrates its potential in catalysis (Saleem et al., 2014).
Medicinal Chemistry as a Bioisostere
The 1,2,3-triazole ring, including its 1-methyl variant, serves as a bioisostere in medicinal chemistry. Its ability to mimic various functional groups has led to its widespread use in synthesizing new active molecules with antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).
Ion Transport Properties
1,3-Dimethyl-1,2,3-triazolium salts, derivatives of this compound, show enhanced ion conductive properties, making them promising candidates for electrolytes in electrochemical devices. Their ion conductivity and ionicity are influenced by the anion size, highlighting their potential in materials science (Pulst et al., 2018).
Luminescent Properties
Quinoline-triazoles, which include this compound derivatives, exhibit luminescent properties. Their crystalline structures and hydrogen-bonding interactions influence their luminescent behavior, making them of interest in materials science (Bai et al., 2017).
Drug Discovery
The compound is also influential in drug discovery, particularly through click chemistry, where it forms 1,2,3-triazole via copper-(I)-catalyzed reactions. These triazoles can form biologically active linkers with high specificity and biocompatibility, impacting the development of new pharmaceuticals (Kolb & Sharpless, 2003).
Technological Applications
Technological prospecting of 1H-1,2,3-triazoles reveals their significant applications in various technological sectors. The increasing number of patents filed for these compounds underlines their growing importance in fields like chemistry, metallurgy, and human needs (Caiana et al., 2022).
Mechanism of Action
Target of Action
1-Methyl-1H-1,2,3-triazole is a derivative of the triazole family, a group of nitrogen-containing heterocyclic compounds . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . For instance, some triazole analogs have been found to inhibit the Carbonic Anhydrase-II enzyme . .
Mode of Action
Triazoles in general are known to interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . These interactions can lead to changes in the activity of the target enzymes or receptors, thereby exerting their biological effects .
Biochemical Pathways
Triazoles are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their high chemical stability, which makes them resistant to acidic or basic hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This stability could potentially influence the ADME properties of this compound.
Result of Action
Triazoles and their derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
The chemical stability of triazoles suggests that they may be resistant to various environmental conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-1,2,3-triazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving binding interactions and changes in enzyme activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-methyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAWEQBUZOGIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937250 | |
Record name | 1-Methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-65-5 | |
Record name | 1-Methyl-1,2,3-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1-methyl-1H-1,2,3-triazole?
A1: this compound (C5H7N3O2) exhibits a near-planar conformation with a maximum deviation of 0.043 (3) Å from planarity, excluding the methyl hydrogen atoms. [] This planar structure influences its intermolecular interactions and packing in the solid state.
Q2: How does the crystal structure of this compound influence its intermolecular interactions?
A2: In the crystal structure of this compound, intermolecular C—H⋯O hydrogen bonds connect molecules into layers parallel to the bc plane. [] Additionally, π–π stacking interactions with centroid–centroid distances of 3.685 (2) and 3.697 (2) Å occur between the parallel triazole rings. [] These interactions contribute to the stability and packing arrangement of the molecules within the crystal lattice.
Q3: Can this compound be used as a building block for synthesizing other compounds?
A3: Yes, this compound serves as a key intermediate in the synthesis of various compounds. For example, it can be used to synthesize 7-methyl-8-azapurine, a compound with potential biological activity. [] The synthesis involves converting this compound-4-carboxamide to 6-hydroxy-7-methyl-8-azapurine by heating it with formamide. [] Further modifications at the 6-position of the 8-azapurine scaffold can then be achieved.
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